molecular formula C6H6Cl2N2S B578890 Thieno[2,3-d]pyridazine dihydrochloride CAS No. 16364-00-4

Thieno[2,3-d]pyridazine dihydrochloride

Cat. No.: B578890
CAS No.: 16364-00-4
M. Wt: 209.088
InChI Key: GATMKRKFEONIRT-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyridazine dihydrochloride is a heterocyclic compound featuring a fused thiophene-pyridazine ring system. The parent compound, Thieno[2,3-d]pyridazine (CAS 272-15-1), has a molecular formula of C₆H₄N₂S and a molecular weight of 136.17 g/mol . Its dihydrochloride salt enhances solubility and stability, making it more suitable for pharmacological applications. Key physicochemical properties of the parent compound include a melting point of 167°C, a predicted density of 1.368 g/cm³, and a boiling point of 343.4°C .

Properties

CAS No.

16364-00-4

Molecular Formula

C6H6Cl2N2S

Molecular Weight

209.088

IUPAC Name

thieno[2,3-d]pyridazine;dihydrochloride

InChI

InChI=1S/C6H4N2S.2ClH/c1-2-9-6-4-8-7-3-5(1)6;;/h1-4H;2*1H

InChI Key

GATMKRKFEONIRT-UHFFFAOYSA-N

SMILES

C1=CSC2=CN=NC=C21.Cl.Cl

Synonyms

THIENO[2,3-D]PYRIDAZINE 2HCL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thieno[2,3-d]pyridazine dihydrochloride is structurally distinct from related fused heterocycles like Thieno[2,3-d]pyrimidines and Thieno[3,2-d]pyridazines (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Formula Melting Point (°C) Key Modifications
Thieno[2,3-d]pyridazine Thiophene + Pyridazine C₆H₄N₂S 167 (parent) Dihydrochloride form: 198
Thieno[2,3-d]pyrimidine Thiophene + Pyrimidine C₆H₄N₂S Varies (e.g., 180–220) 4-Methoxy, 4-dialkylamino groups
Thieno[3,2-d]pyridazine Thiophene (3,2-fused) + Pyridazine C₆H₄N₂S Not reported Oxidized to N-oxide derivatives

Key Differences :

  • Pyridazine vs. Pyrimidine: The pyridazine ring in Thieno[2,3-d]pyridazine contains two adjacent nitrogen atoms, whereas pyrimidine (in Thieno[2,3-d]pyrimidine) has two non-adjacent nitrogens. This difference alters electronic properties and reactivity .
  • Solubility: The dihydrochloride form improves aqueous solubility compared to neutral thieno derivatives, facilitating in vitro assays .

Table 2: Bioactivity Profiles

Compound Type Biological Activity Example Derivatives MIC (μg/mL) or IC₅₀ (μM) Reference
Thieno[2,3-d]pyridazine Antimicrobial 8a–8j (CF₃-phenoxy derivatives) MIC: 6.25–25 (bacteria/fungi)
Thieno[2,3-d]pyrimidine Anticancer Cytotoxic derivatives IC₅₀: 1.5–8.2 (MCF-7, HCT-116)
Thieno[3,2-d]pyridazine Antibacterial N-oxide derivatives MIC: 12.5–50 (S. aureus)

Key Findings :

  • Antimicrobial Activity: Thieno[2,3-d]pyridazine derivatives with trifluoromethyl phenoxy groups (e.g., 8a–8j) show superior activity against E. coli and C. albicans compared to non-halogenated analogs .
  • Anticancer Potency: Thieno[2,3-d]pyrimidines modified with alkyl chains exhibit nanomolar IC₅₀ values in breast and colon cancer cell lines .
  • Structural Impact : Oxadiazole substituents at the 6-position enhance antimicrobial efficacy by improving membrane penetration .

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